3-Bromo-4-fluoro-5-(methylsulfonyl)aniline chemical properties and structure
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline chemical properties and structure
The following technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline , a specialized intermediate in medicinal chemistry.
Executive Summary
3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (CAS 1440535-19-2 ) is a highly functionalized aromatic building block characterized by a unique 1,3,4,5-substitution pattern.[1] Its structure combines an electron-rich amino group with three electron-withdrawing substituents (bromo, fluoro, and methylsulfonyl), creating a "push-pull" electronic system. This scaffold is critical in the synthesis of next-generation small molecule inhibitors, particularly for targets like HIF-2α (e.g., Belzutifan analogs) and KRAS , where the dense functionalization allows for precise tuning of metabolic stability and protein-ligand interactions.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline |
| Synonyms | 5-Amino-3-bromo-2-fluorophenyl methyl sulfone; 3-Bromo-4-fluoro-5-methanesulfonylaniline |
| CAS Number | 1440535-19-2 |
| Molecular Formula | C₇H₇BrFNO₂S |
| Molecular Weight | 268.11 g/mol |
| Predicted LogP | ~1.32 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~1.5–2.0 (The amine is weakly basic due to strong EWGs) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Electronic Structure Analysis
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Aniline (NH₂): Acts as the primary handle for coupling (e.g., amide formation, Buchwald-Hartwig amination). The lone pair is partially delocalized, but the ortho/para electron-withdrawing groups significantly reduce its nucleophilicity compared to unsubstituted aniline.
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Methylsulfonyl (SO₂Me): A strong electron-withdrawing group (Hammett σ_p ≈ 0.72) and hydrogen bond acceptor. It enhances metabolic stability by blocking oxidative metabolism at the ring.
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Fluorine (F): positioned between the Bromo and Sulfonyl groups, it modulates the pKa of the aniline and influences the conformation of the final drug molecule via dipole interactions.
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Bromine (Br): A versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex heterocycles.
Synthesis Pathway
The synthesis of this polysubstituted aniline requires a strategic sequence of electrophilic aromatic substitutions (EAS) to exploit the directing effects of the substituents. The most robust route utilizes the "cooperative directing effect" to install the bromine atom regioselectively.
Retrosynthetic Logic
The target molecule has substituents at positions 3, 4, and 5 relative to the amine (1).
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Key Insight: In the precursor 4-fluoro-3-(methylsulfonyl)nitrobenzene , the Nitro (meta-director), Methylsulfonyl (meta-director), and Fluoro (ortho/para-director) groups all direct electrophiles to the same position: C-5 . This allows for highly selective bromination.
Step-by-Step Protocol
Step 1: Sulfonylation (Formation of the Sulfone)
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Reactants: 1,2-Difluorobenzene (or 2-Fluorothioanisole) + NaSMe.
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Transformation: Nucleophilic aromatic substitution (SnAr) followed by oxidation.
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Procedure:
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React 1,2-difluorobenzene with sodium thiomethoxide (NaSMe) in DMF at 80°C. The nucleophile attacks the fluoro group.
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Isolate 2-fluorothioanisole .
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Oxidize with mCPBA (2.2 eq) in DCM or H₂O₂/Na₂WO₄ in acetic acid to yield 1-fluoro-2-(methylsulfonyl)benzene .
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Step 2: Nitration [2][3]
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Reactants: 1-Fluoro-2-(methylsulfonyl)benzene + HNO₃/H₂SO₄.
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Mechanism: Electrophilic Aromatic Substitution. The F (ortho/para) and SO₂Me (meta) groups cooperatively direct the nitro group to the para-position relative to Fluorine (Position 4).
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Product: 4-Fluoro-3-(methylsulfonyl)nitrobenzene .
Step 3: Regioselective Bromination
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Reactants: 4-Fluoro-3-(methylsulfonyl)nitrobenzene + NBS (N-Bromosuccinimide) or Br₂/Fe.
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Conditions: H₂SO₄/TFA solvent system, 60°C.
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Mechanism: As analyzed, all directing groups activate Position 5.
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Product: 5-Bromo-4-fluoro-3-(methylsulfonyl)nitrobenzene .
Step 4: Reduction
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Reactants: 5-Bromo-4-fluoro-3-(methylsulfonyl)nitrobenzene + Fe/NH₄Cl or SnCl₂.
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Conditions: Ethanol/Water reflux.
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Product: 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline (Target).
Visual Synthesis Workflow
Caption: Synthesis pathway leveraging cooperative directing effects to install substituents regioselectively.
Reactivity & Applications in Drug Discovery
Chemo-Selectivity Profile
The molecule possesses three distinct reaction centers, allowing for sequential functionalization:
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Aniline Nitrogen (Nucleophile): The most reactive site for acylation or reductive amination. However, its nucleophilicity is attenuated.
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Aryl Bromide (Electrophile): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).
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Aryl Fluoride (Electrophile): Activated by the ortho-sulfone and para-amine (if oxidized/protected). Can undergo SnAr with strong nucleophiles under forcing conditions, but is generally stable during standard coupling.
Strategic Utility
This scaffold is a bioisostere for other electron-deficient anilines found in:
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HIF-2α Inhibitors: Similar to the scaffold in Belzutifan , where the sulfone acts as a key hydrogen bond acceptor in the binding pocket.
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Kinase Inhibitors: The dense substitution pattern forces the phenyl ring into specific twisted conformations (atropisomerism potential) when coupled to bulky heterocycles, improving selectivity.
Reactivity Logic Map
Caption: Functionalization map showing the hierarchy of reactivity for the three functional handles.
Handling & Safety (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
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Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the amine over long periods.
References
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Chemical Identity & CAS Verification : 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. CAS No. 1440535-19-2.[1][4][5][6] Available at:
- Synthetic Methodology (General): Regioselective bromination of deactivated anilines. Organic Syntheses, Coll. Vol. 3, p. 185.
- Structural Analogs in Drug Design: Discovery of Belzutifan (PT2977). Journal of Medicinal Chemistry. (Contextual reference for sulfone-aniline scaffolds).
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Reaction Safety : Material Safety Data Sheet (MSDS) for Halogenated Anilines. Fisher Scientific. Link
Sources
- 1. Page 01250 (Chemical) [advtechind.com]
- 2. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 4. 4-fluoro-3-(trifluorometil)aniline,4-fluoro-3-(trifluorometil)anilin | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1440535-19-2・3-Bromo-4-fluoro-5-(methylsulphonyl)aniline・3-Bromo-4-fluoro-5-(methylsulphonyl)aniline【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. 1-溴-2-氟-3-(甲基磺酰基)-5-硝基苯 | 1-Bromo-2-fluoro-3-(methylsulfonyl) | 1445995-73-2 - 乐研试剂 [leyan.com]
